2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one
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Overview
Description
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with amino, chloro, and fluoro groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-fluoropyridazine with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce nitro or amine derivatives .
Scientific Research Applications
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-(4-Aminophenyl)ethylamine
Comparison: Compared to these similar compounds, 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is unique due to the presence of both chloro and fluoro substituents on the pyridazine ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
89593-79-3 |
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Molecular Formula |
C10H7ClFN3O |
Molecular Weight |
239.63 g/mol |
IUPAC Name |
2-(4-aminophenyl)-4-chloro-5-fluoropyridazin-3-one |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-8(12)5-14-15(10(9)16)7-3-1-6(13)2-4-7/h1-5H,13H2 |
InChI Key |
CXWHGEFKAKJVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C(=C(C=N2)F)Cl |
Origin of Product |
United States |
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